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Introduction: OD36 is a macrocyclic small molecule inhibitor identified for its potent, dual

activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like

Kinase 2 (ALK2).[1][2] RIPK2 is a critical kinase in the NOD-like receptor signaling pathway,

which plays a key role in innate immunity and inflammatory responses.[2][3] ALK2 is a BMP

type I receptor, and its aberrant signaling is implicated in diseases such as Fibrodysplasia

Ossificans Progressiva (FOP).[1] This guide summarizes the core preclinical findings for OD36,

presenting key quantitative data, detailed experimental protocols, and visualizations of its

mechanism and experimental workflows.

Quantitative Preclinical Data
The preclinical evaluation of OD36 has established its potency and selectivity through a series

of in vitro and in vivo studies. The data below are summarized for clarity and direct comparison.

Table 1: In Vitro Kinase Inhibition Profile of OD36

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15542864?utm_src=pdf-interest
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.medchemexpress.com/od36.html
https://www.immune-system-research.com/2020/07/23/od36-is-a-dual-ripk2-and-alk2-inhibitor/
https://www.immune-system-research.com/2020/07/23/od36-is-a-dual-ripk2-and-alk2-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://www.medchemexpress.com/od36.html
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase Assay Type Result Citation

RIPK2 Biochemical IC50 5.3 nM [1][3][4]

ALK2 Biochemical IC50 47 nM [1][4]

ALK2 (R206H mutant) Biochemical IC50 22 nM [1][4]

ALK2 Binding Affinity (KD) 37 nM [1][4]

ALK1 Binding Affinity (KD) 90 nM [1][4]

Table 2: In Vitro Cellular Activity of OD36

Cell Type Stimulation
Endpoint
Measured

Result Citation

KS483 cells
BMP-6 (50

ng/mL)

p-Smad1/5

Inhibition

Effective at 0.1-1

µM
[1][4]

FOP Endothelial

Cells
Activin A

Smad1/5

Activation

Completely

prevented at 0.5

µM

[1]

HT29 cells &

BMDMs

Muramyl

Dipeptide (MDP)

RIPK2

Autophosphoryla

tion

Inhibited at 250

nM
[5]

HT29 cells &

BMDMs

Muramyl

Dipeptide (MDP)

NF-κB & MAPK

Activation

Inhibited at 250

nM
[2][5]

Table 3: In Vivo Efficacy of OD36 in an Acute Peritonitis Model
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Animal Model Treatment Key Finding Citation

Acute Peritonitis

(Mice)
6.25 mg/kg (i.p.)

Significantly inhibited

the recruitment of

neutrophils and

lymphocytes.

[1][5][6]

Acute Peritonitis

(Mice)
6.25 mg/kg (i.p.)

Decreased expression

of RIPK2-specific

genes and

inflammatory

cytokines.

[1][4]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following are protocols for key experiments conducted with OD36.

Protocol 1: In Vivo MDP-Induced Peritonitis Model
This protocol is designed to assess the in vivo anti-inflammatory activity of RIPK2 inhibitors.

Animal Model: Male C57BL/6 mice, 8-12 weeks of age.

Reagents:

OD36 (formulated in a vehicle such as DMSO and diluted in saline).

Muramyl Dipeptide (MDP), an agonist of the NOD2 receptor.

Phosphate-Buffered Saline (PBS).

Procedure:

Acclimatize mice for at least one week before the experiment.

Administer OD36 (e.g., 6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5][6]

After 30 minutes, induce peritonitis by administering 150 µg of MDP via i.p. injection.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.medchemexpress.com/od36.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.researchgate.net/figure/The-novel-RIPK2-inhibitor-OD36-reduces-cellular-infiltration-in-an-in-vivo-MDP-induced_fig3_265609401
https://www.medchemexpress.com/od36.html
https://www.medchemexpress.com/od36-hydrochloride.html
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.researchgate.net/figure/The-novel-RIPK2-inhibitor-OD36-reduces-cellular-infiltration-in-an-in-vivo-MDP-induced_fig3_265609401
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.researchgate.net/figure/The-novel-RIPK2-inhibitor-OD36-reduces-cellular-infiltration-in-an-in-vivo-MDP-induced_fig3_265609401
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After 4 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold

PBS into the peritoneal cavity.

Collect the lavage fluid and place it on ice.

Determine the total number of white blood cells (WBCs) using a hemocytometer.

Prepare cytospin slides from the lavage fluid and perform a differential cell count (e.g.,

neutrophils, lymphocytes, macrophages) using Wright-Giemsa staining.

Data Analysis: Compare the number and differential counts of inflammatory cells in the

peritoneal lavage from OD36-treated mice versus vehicle-treated mice. Statistical analysis is

typically performed using a t-test or ANOVA.

Protocol 2: Cellular Target Engagement (Western Blot
for Phospho-Smad1/5)
This protocol assesses the ability of OD36 to inhibit ALK2 signaling in a cellular context.

Cell Line: KS483 cells or Fibrodysplasia Ossificans Progressiva (FOP)-derived endothelial

cells.[1]

Reagents:

OD36 (dissolved in DMSO).

BMP-6 or Activin A as a ligand to stimulate the ALK2 pathway.[1]

Cell lysis buffer, protease, and phosphatase inhibitors.

Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1.

HRP-conjugated secondary antibody.

Procedure:

Plate cells and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of OD36 (e.g., 0.1-1 µM) or vehicle for 1-2

hours.[1]

Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL BMP-6) for 24 hours.[1]

Wash the cells with cold PBS and lyse them on ice.

Determine protein concentration using a BCA assay.

Perform SDS-PAGE to separate proteins by size.

Transfer proteins to a PVDF membrane.

Block the membrane and incubate with the primary antibody overnight.

Wash and incubate with the secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Data Analysis: Quantify the band intensity for phospho-Smad1/5 and normalize it to the total

Smad1 signal to determine the extent of inhibition by OD36.

Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological and experimental

processes involved in drug development.
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Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of OD36.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15542864?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for the in vivo mouse model of acute peritonitis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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